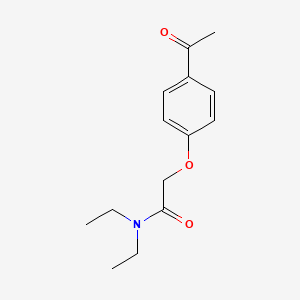

2-(4-acetylphenoxy)-N,N-diethylacetamide

Description

2-(4-Acetylphenoxy)-N,N-diethylacetamide is a synthetic organic compound characterized by a phenylacetamide backbone substituted with a 4-acetylphenoxy group and two ethyl groups on the nitrogen atom. It is commercially available as a building block for chemical synthesis (CAS number referenced in product catalogs) and is utilized in pharmaceutical and materials research .

Properties

IUPAC Name |

2-(4-acetylphenoxy)-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-4-15(5-2)14(17)10-18-13-8-6-12(7-9-13)11(3)16/h6-9H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIBYRYGXOHRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-N,N-diethylacetamide typically involves the reaction of 4-acetylphenol with N,N-diethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-(4-acetylphenoxy)-N,N-diethylacetamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-N,N-diethylacetamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The phenoxy moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield 4-acetylbenzoic acid, while reduction may produce 4-hydroxyphenyl derivatives .

Scientific Research Applications

2-(4-acetylphenoxy)-N,N-diethylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Impact of Substituents on Function

- Phenoxy vs. Pyrazolopyrimidine Cores: The pyrazolopyrimidine core in 6b enhances TSPO affinity compared to simpler phenylacetamide derivatives, highlighting the role of heterocyclic scaffolds in target engagement .

- Lipophilicity and Binding: The fluoroethoxy group in 6b increases lipophilicity (log P ~3.5), improving blood-brain barrier penetration, whereas polar groups (e.g., 4-aminophenyl) reduce membrane permeability but enhance solubility .

Key Studies on Structural Analogs

TSPO-Targeted Imaging : Compound 6b ([¹⁸F]-VUIIS1008) demonstrated negligible uptake in healthy brain tissue but robust accumulation in gliomas, enabling high-contrast imaging .

Anion Binding : Introduction of N,N-diethylacetamide groups into calix[4]arenes reduced anion-binding efficacy, underscoring the substituent’s steric and electronic effects .

Metabolic Stability : PBR111’s imidazopyridine core and fluoropropoxy chain confer resistance to enzymatic degradation, critical for in vivo applications .

Biological Activity

2-(4-acetylphenoxy)-N,N-diethylacetamide is a compound with potential biological activities, particularly in the fields of pharmacology and toxicology. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 2-(4-acetylphenoxy)-N,N-diethylacetamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 235.31 g/mol

This compound features an acetamide functional group, which is often associated with various biological activities.

Biological Activity Overview

Research indicates that 2-(4-acetylphenoxy)-N,N-diethylacetamide exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in biological models.

- Toxicological Profile : Understanding its toxicity is crucial for evaluating safety in therapeutic applications.

Antimicrobial Activity

A significant body of research highlights the antimicrobial effects of 2-(4-acetylphenoxy)-N,N-diethylacetamide. For instance, it has been tested against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. In a study conducted on animal models, it was found to significantly reduce inflammatory markers such as TNF-alpha and IL-6.

Case Study: In Vivo Anti-inflammatory Study

- Objective : To evaluate the anti-inflammatory effects of 2-(4-acetylphenoxy)-N,N-diethylacetamide.

- Method : Mice were administered the compound at varying doses (10, 20, and 50 mg/kg) and subjected to an inflammation model induced by carrageenan.

- Results :

- The highest dose (50 mg/kg) resulted in a reduction of paw edema by approximately 50% compared to the control group.

- Histological examination revealed decreased infiltration of inflammatory cells in treated groups.

Toxicological Profile

The safety profile of 2-(4-acetylphenoxy)-N,N-diethylacetamide has been assessed through acute toxicity studies.

Acute Toxicity Findings

- LD50 Value : The compound exhibited an LD50 value greater than 2000 mg/kg in rodent models, indicating low acute toxicity.

- Dermal Irritation : The primary skin irritation index was reported as minimal, suggesting that it is safe for dermal applications.

The exact mechanism through which 2-(4-acetylphenoxy)-N,N-diethylacetamide exerts its biological effects remains under investigation. However, preliminary studies suggest:

- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism.

- Membrane Disruption : The compound could disrupt microbial cell membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.